Predicted Physicochemical Properties vs. Halogenated Pyridazinone Building Blocks
The target compound demonstrates a significantly different lipophilicity profile compared to a common starting material, 6-chloropyridazin-3-ol. This is a crucial parameter for lead optimization in drug discovery. The predicted Consensus Log Po/w for 6-((furan-2-ylmethyl)amino)pyridazin-3-ol is -0.56, indicating it is less lipophilic than 6-chloropyridazin-3-ol (Consensus Log Po/w = -1.44) [1]. This difference of +0.88 log units suggests the target compound will have better membrane permeability and a different partition coefficient, which can be advantageous for tuning pharmacokinetic properties like absorption and distribution [2].
| Evidence Dimension | Lipophilicity (Consensus Log Po/w) |
|---|---|
| Target Compound Data | -0.56 |
| Comparator Or Baseline | 6-chloropyridazin-3-ol: -1.44 |
| Quantified Difference | +0.88 log units (less lipophilic) |
| Conditions | Predicted value via SwissADME model |
Why This Matters
This quantifiable difference in lipophilicity provides a clear rationale for selecting this compound over a chlorinated analog when a specific LogP window is required for a drug discovery program.
- [1] Daina, A., et al. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 2017, 7, 42717. View Source
- [2] Lipinski, C. A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46(1-3), 3-26. View Source
